2-Furoyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

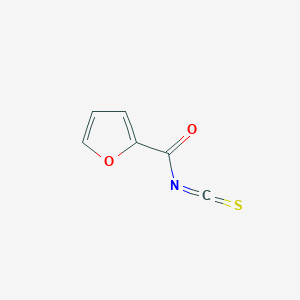

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQPDHJLKUOZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374703 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80440-95-5, 26172-44-1 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbonyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 80440-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 2-Furoyl isothiocyanate

An In-Depth Technical Guide to 2-Furoyl Isothiocyanate: Properties, Synthesis, and Applications in Heterocyclic Chemistry and Drug Discovery

Introduction

This compound stands as a pivotal reagent in modern synthetic chemistry, particularly for researchers and scientists engaged in the construction of complex heterocyclic systems. As an acyl isothiocyanate, its chemical persona is defined by a highly reactive heterocumulene functional group (-N=C=S) directly conjugated with a carbonyl moiety, which is in turn attached to a furan ring. This unique structural arrangement confers a heightened electrophilicity upon the central carbon of the isothiocyanate group, making it an exceptionally versatile synthon for a multitude of chemical transformations.[1] For professionals in drug development, this compound serves as a gateway to novel molecular scaffolds, enabling the synthesis of diverse compound libraries with potential therapeutic applications, ranging from antimicrobial to anticancer agents.[2][3][4][5] This guide provides a comprehensive technical overview of its core properties, synthetic methodologies, reactivity profile, and applications, grounded in established scientific principles and field-proven insights.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application in a laboratory setting. These properties not only confirm the identity and purity of the substance but also inform decisions regarding reaction conditions, purification, and storage.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized below. This data is critical for experimental design, including solvent selection and temperature control.

| Property | Value | Reference |

| CAS Number | 80440-95-5 | [6][7] |

| Molecular Formula | C₆H₃NO₂S | [6] |

| Molecular Weight | 153.16 g/mol | [6][8] |

| Boiling Point | 78 °C | [6] |

| Density | 1.3 g/mL | [6] |

| Appearance | Liquid (presumed) |

Structural and Electronic Profile

The reactivity of this compound is a direct consequence of its electronic structure. The molecule possesses two primary electrophilic centers: the carbonyl carbon and, more significantly, the central carbon of the isothiocyanate group. The potent electron-withdrawing nature of the adjacent 2-furoyl group dramatically enhances the electrophilicity of the isothiocyanate carbon, rendering it highly susceptible to attack by a wide array of nucleophiles.[1] This electronic activation is the causal factor behind its utility as a superior building block compared to standard alkyl or aryl isothiocyanates.

Anticipated Spectroscopic Signature

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two characteristic and intense absorption bands. A strong band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration, and a very strong, broad band in the 2000-2100 cm⁻¹ region, which is the hallmark of the asymmetric stretching vibration of the -N=C=S (isothiocyanate) group.

-

¹H NMR Spectroscopy : The proton NMR spectrum would display signals corresponding to the three protons on the furan ring. These would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm), with coupling patterns characteristic of a 2-substituted furan.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide a clear fingerprint of the molecule's carbon skeleton. Key resonances would include the carbonyl carbon (δ ~160-170 ppm), the highly deshielded isothiocyanate carbon (δ ~130-140 ppm), and four distinct signals for the carbons of the furan ring.

PART 2: Synthesis and Reactivity

The synthesis of this compound is straightforward and typically relies on established methods for acyl isothiocyanate preparation. Its high reactivity dictates that it is often generated in situ and consumed directly in a subsequent reaction step.

Primary Synthetic Pathway

The most common and efficient method for preparing this compound involves the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an anhydrous aprotic solvent like acetone.[12][13][14] The reaction proceeds via a nucleophilic acyl substitution mechanism where the thiocyanate ion attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: In Situ Generation

This protocol describes the preparation of a solution of this compound for immediate use in subsequent reactions, a common practice that circumvents the need to isolate the often-unstable intermediate.[12][14]

Materials:

-

2-Furoyl chloride (1.0 eq)

-

Potassium thiocyanate (KSCN), dried (1.0 eq)

-

Anhydrous acetone

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add potassium thiocyanate (1.0 eq).

-

Add anhydrous acetone to the flask to create a suspension.

-

Begin vigorous stirring under a positive pressure of nitrogen.

-

Add 2-furoyl chloride (1.0 eq), either neat or dissolved in a small amount of anhydrous acetone, dropwise to the stirred suspension at room temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of a white precipitate (KCl) is indicative of the reaction's progress.

-

The resulting mixture, containing the in situ generated this compound, can be used directly for the next synthetic step.

Causality Insight: The use of anhydrous (dry) solvent is critical. Water can readily hydrolyze the starting 2-furoyl chloride and the product, this compound, which would significantly reduce the yield and purity of the desired product.

Core Reactivity: Nucleophilic Addition

The synthetic utility of this compound is dominated by the nucleophilic addition reaction at the central carbon of the -N=C=S group.[1] Amines, hydrazines, alcohols, and other nucleophiles readily attack this electrophilic center to form a variety of adducts, which are often intermediates for subsequent intramolecular cyclization reactions.

Caption: Nucleophilic addition of an amine to this compound.

PART 3: Applications in Synthesis and Drug Discovery

The true value of this compound is realized in its application as a versatile precursor for molecules of significant chemical and biological interest.

Gateway to Heterocyclic Systems

This reagent serves as a cornerstone for the synthesis of numerous five- and six-membered heterocyclic compounds.[2][3] The most fundamental transformation is its reaction with primary or secondary amines to produce 1,3-disubstituted or 1,1,3-trisubstituted thioureas, respectively.[12][15] These thiourea derivatives are not only stable final products but also key intermediates for further cyclizations.

Experimental Protocol: Synthesis of a 1-(2-Furoyl)thiourea Derivative

This self-validating protocol demonstrates the practical utility of the in situ generated reagent in a one-pot, two-step synthesis.[12][14]

Procedure:

-

Generate this compound in situ as described in the protocol above.

-

To the resulting reaction mixture, add a solution of the desired primary amine (e.g., 4-aminoacetophenone, 1.0 eq) dissolved in anhydrous acetone dropwise.

-

After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

-

The solid thiourea derivative will precipitate out of the solution.

-

Collect the product by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Workflow for the one-pot synthesis of a thiourea derivative.

Beyond thioureas, this compound reacts with various binucleophiles to construct more complex ring systems, including:

-

1,2,4-Triazolines

-

Thiadiazolidines

-

Quinazolines

Relevance in Medicinal Chemistry

The isothiocyanate functional group is a well-recognized pharmacophore, with natural compounds like sulforaphane exhibiting potent anti-inflammatory and anticancer properties.[16][17] Synthetic isothiocyanates and their derivatives, particularly thioureas, are subjects of intense research in drug discovery.[4][5][18]

Derivatives synthesized from this compound have shown promising biological activities. For example, various 1-(2-furoyl)thiourea compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties.[2][14] The furan ring itself is a common motif in many approved drugs. The ability of this compound to readily combine the furoyl scaffold with the versatile thiourea linkage provides a powerful strategy for generating novel molecules for high-throughput screening and lead optimization programs.

PART 4: Safety and Handling

As a reactive chemical intermediate, this compound and its precursors require careful handling to ensure laboratory safety.

-

Hazard Classification : The compound is classified as an irritant and harmful.[6] Isothiocyanates, in general, can be corrosive to skin and eyes and may act as skin sensitizers.[19][20][21] Its precursor, 2-furoyl chloride, is corrosive and causes severe skin burns and eye damage.[22]

-

Handling : Always handle this compound in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][19] Avoid contact with skin and eyes and prevent inhalation of vapors.[7]

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated area.[7] It should be stored away from incompatible materials such as water, strong acids, strong bases, and oxidizing agents.

Conclusion

This compound is a powerful and versatile reagent that serves as a cornerstone in modern organic synthesis. Its value is rooted in the electronically activated isothiocyanate group, which provides a reliable handle for constructing a vast array of nitrogen- and sulfur-containing heterocycles. For researchers in drug discovery, it represents an invaluable starting material for the rapid generation of molecular diversity, leading to the identification of new compounds with significant therapeutic potential. A firm grasp of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, empowers scientists to fully exploit the synthetic potential of this important chemical building block.

References

- 1. This compound | 26172-44-1 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Furan-2-carbonyl isothiocyanate | C6H3NO2S | CID 2759243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 13. pubs.acs.org [pubs.acs.org]

- 14. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

- 20. 2-furfuryl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Furoyl Isothiocyanate

This guide provides an in-depth technical overview of 2-Furoyl Isothiocyanate, a versatile reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and applications, with a focus on the practical causality behind experimental choices and protocols.

Core Chemical Identity and Properties

Fundamental Identifiers

This compound is a key synthetic intermediate characterized by the presence of a furan ring attached to an acyl isothiocyanate moiety. This unique combination of a heterocyclic aromatic system and a highly reactive functional group makes it a valuable building block for a diverse range of more complex molecules.

| Identifier | Value |

| Chemical Name | furan-2-carbonyl isothiocyanate |

| Synonym | 2-Furoyl isothiocyate |

| CAS Number | 80440-95-5[1][2][3] |

| Molecular Formula | C₆H₃NO₂S[1] |

| Molecular Weight | 153.16 g/mol [1] |

Physicochemical Data

| Property | Value (for 2-Furoyl Chloride precursor) | Source |

| Form | Liquid | [4] |

| Melting Point | -2 °C | [4] |

| Boiling Point | 173-174 °C | [4] |

| Density | 1.324 g/mL at 25 °C | [4] |

The Acyl Isothiocyanate Functional Group: A Hub of Reactivity

To fully appreciate the utility of this compound, one must understand the chemical behavior of the acyl isothiocyanate group. This functional group features two primary electrophilic centers: the carbonyl carbon and the central carbon of the isothiocyanate (-N=C=S) heterocumulene system. The powerful electron-withdrawing effect of the adjacent acyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it exceptionally susceptible to nucleophilic attack compared to standard alkyl or aryl isothiocyanates.[5] This heightened reactivity is the cornerstone of its synthetic utility, enabling the construction of diverse molecular scaffolds.

Synthesis and In Situ Generation

Primary Synthetic Pathway

This compound is most commonly and efficiently synthesized through the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN).[6][7] This reaction is typically performed in an anhydrous polar aprotic solvent, like acetone, to prevent hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.

The causality for this choice of reagents is clear: 2-furoyl chloride provides the necessary acyl scaffold with a good leaving group (chloride), while the thiocyanate anion serves as an effective "S=C=N" synthon. Anhydrous conditions are critical; the presence of water would lead to the rapid hydrolysis of 2-furoyl chloride back to 2-furoic acid, quenching the desired reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the acyl isothiocyanate proceeds via a classic nucleophilic acyl substitution mechanism. The thiocyanate ion (⁻SCN) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride. This addition is followed by the elimination of the chloride ion, resulting in the formation of this compound.[6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: In Situ Generation and Use

Due to its reactivity and moisture sensitivity, this compound is almost exclusively prepared and used immediately (in situ) without isolation. This strategy minimizes degradation and maximizes yield in subsequent reactions.

Objective: To generate this compound in situ for immediate use in a subsequent reaction (e.g., thiourea synthesis).

Materials:

-

2-Furoyl chloride (1.0 eq)

-

Potassium thiocyanate (KSCN), dried (1.0 eq)

-

Anhydrous acetone

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube or nitrogen inlet. All glassware must be thoroughly dried.

-

Reagent Addition: Add potassium thiocyanate (1.0 eq) to the flask, followed by anhydrous acetone to create a stirrable mixture.

-

Initiation: To the stirring suspension, add 2-furoyl chloride (1.0 eq) dropwise at room temperature.[6]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a potassium chloride precipitate. Typically, a reaction time of 1 hour is sufficient for the complete formation of the isothiocyanate.[6]

-

Immediate Use: The resulting mixture, containing the dissolved this compound and precipitated KCl, is used directly in the next synthetic step without purification.

Chemical Reactivity and Applications in Drug Discovery

The primary application of this compound is as a versatile electrophile for the synthesis of nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.[5][8]

Reaction with Amines: Synthesis of 1-(2-Furoyl)thiourea Derivatives

The most prominent reaction of this compound is its condensation with primary and secondary amines. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbon of the isothiocyanate group.[6] This nucleophilic addition reaction is efficient and typically high-yielding, producing 1-(2-furoyl)thiourea derivatives. These thiourea scaffolds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][9][10]

Caption: Synthesis of thiourea derivatives from this compound.

Experimental Protocol: One-Pot Synthesis of 1-(2-Furoyl)thioureas

This protocol demonstrates the efficiency of the one-pot, two-step procedure where the isothiocyanate is generated and immediately trapped with an amine.

Objective: To synthesize a 1-(2-furoyl)thiourea derivative from 2-furoyl chloride and an amine.

Procedure:

-

Generate Isothiocyanate: Follow the in situ generation protocol described in Section 2.3.

-

Amine Addition: After the 1-hour stir time for isothiocyanate formation, add a solution of the desired primary or secondary amine (1.0 eq) dissolved in anhydrous acetone dropwise to the reaction mixture.[6]

-

Condensation: Heat the resulting mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Reflux times can vary from 3 to 5 hours depending on the amine used.[6]

-

Workup & Purification: Upon completion, cool the reaction mixture. Pour the mixture into cold water to precipitate the crude thiourea product. The solid can then be collected by filtration and purified by recrystallization, typically from ethanol.

Spectroscopic Characterization

Accurate characterization is essential for confirming the successful synthesis of this compound and its derivatives.

| Spectroscopic Data | Expected Characteristics for this compound |

| Infrared (IR) | ~2200-2000 cm⁻¹: Strong, characteristic asymmetric stretch for the -N=C=S group.[11] ~1720-1680 cm⁻¹: Strong C=O stretch for the acyl group.[12] |

| ¹H NMR | ~7.0-8.0 ppm: Three distinct signals corresponding to the protons on the furan ring. Expect doublet of doublets or multiplet patterns consistent with a 2-substituted furan. |

| ¹³C NMR | ~160-170 ppm: Signal for the carbonyl carbon (C=O). ~110-150 ppm: Signals for the four carbons of the furan ring. ~130-140 ppm: Signal for the isothiocyanate carbon (-N=C =S). This signal is often very broad and weak, sometimes described as "near-silent," due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and conformational flexibility.[13] |

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound and its precursor, 2-furoyl chloride, require careful handling.

Hazard Identification

-

Lachrymator: Vapors are irritating to the eyes and respiratory system.

-

Moisture Sensitive: Reacts with water, potentially releasing toxic fumes.[14][15]

-

Toxicity: Harmful if swallowed or inhaled.[14]

Safe Handling Protocols

-

Ventilation: Always handle in a properly functioning chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2][15]

-

Inert Atmosphere: For storage and reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[15]

-

Avoid Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[15]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][14]

-

The container should be protected from moisture.

References

- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 呋喃甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 26172-44-1 | Benchchem [benchchem.com]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]

- 8. cbijournal.com [cbijournal.com]

- 9. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. foodb.ca [foodb.ca]

- 15. fishersci.com [fishersci.com]

2-Furoyl isothiocyanate molecular weight

An In-depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Reactivity, and Applications

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex research challenges. This guide is crafted not merely as a repository of data, but as a strategic manual for researchers, scientists, and drug development professionals. This compound is more than a simple reagent; it is a versatile electrophilic building block, a gateway to novel heterocyclic scaffolds with significant potential in medicinal chemistry. Its reactivity is dictated by the elegant interplay between the furan ring, the activating acyl group, and the heterocumulene isothiocyanate moiety. Understanding this interplay is critical to harnessing its synthetic power. This document is structured to provide not just the "what" and "how," but the fundamental "why" behind the experimental choices, ensuring that the protocols described are not just followed, but understood.

Core Physicochemical Properties

This compound (Furan-2-carbonyl isothiocyanate) is the acyl isothiocyanate derivative of 2-furoic acid. The presence of the electron-withdrawing 2-furoyl group significantly enhances the electrophilicity of the isothiocyanate carbon atom, making it a highly reactive and valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 153.16 g/mol | [1][2][3] |

| Molecular Formula | C₆H₃NO₂S | [1][2][3] |

| CAS Number | 80440-95-5 | [1] |

| Boiling Point | 78 °C | [1] |

| Density | 1.3 g/mL | [1] |

| Appearance | (Typically) Liquid | [1] |

Synthesis and Handling: A Self-Validating Protocol

The primary route to this compound involves the reaction of a 2-furoyl halide with a thiocyanate salt. Due to its reactivity and sensitivity to moisture, it is almost exclusively generated in situ for immediate use in subsequent reactions.

Synthesis of the Precursor: 2-Furoyl Chloride

The quality of the final isothiocyanate is directly dependent on the purity of its precursor, 2-furoyl chloride. 2-Furoyl chloride is synthesized from 2-furoic acid. The classical method involves refluxing with thionyl chloride.[4] While effective, this method produces sulfur dioxide and hydrogen chloride byproducts, posing environmental and handling challenges.[5] An alternative, cleaner approach utilizes phosgene or its safer equivalents in the presence of a catalyst like N,N-dimethylformamide (DMF).[5][6]

In Situ Generation of this compound

The conversion of 2-furoyl chloride to the isothiocyanate is a robust nucleophilic acyl substitution. The thiocyanate anion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent departure of the chloride ion yields the desired acyl isothiocyanate.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous acetone is the solvent of choice. Its polarity is sufficient to dissolve the potassium thiocyanate salt, yet it is aprotic, preventing the hydrolysis of the highly reactive 2-furoyl chloride and the this compound product.

-

Reagents: Anhydrous reagents and a dry reaction environment are critical. Any moisture will lead to the formation of 2-furoic acid, reducing the yield and complicating purification.

-

In Situ Strategy: Generating the isothiocyanate in the same pot just before adding the final nucleophile is a self-validating system. It minimizes the handling of the reactive intermediate, prevents its degradation, and ensures maximum reactivity for the subsequent step.

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add potassium thiocyanate (1.05 equivalents) and anhydrous acetone.

-

Stir the resulting suspension under a nitrogen atmosphere at room temperature.

-

Add a solution of 2-furoyl chloride (1.0 equivalent) in anhydrous acetone dropwise to the suspension over 15-20 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of this compound.[7] The formation of a potassium chloride precipitate is a visual indicator of reaction progress.

-

The resulting mixture containing this compound is not isolated but used directly in the next synthetic step.

Caption: Mechanism for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

Acyl isothiocyanates are bifunctional electrophiles. Their reactivity is dominated by two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon. The powerful electron-withdrawing effect of the adjacent carbonyl group makes the isothiocyanate carbon significantly more susceptible to nucleophilic attack than in standard alkyl or aryl isothiocyanates.[8]

Caption: Key reactive centers in this compound.

Application in Thiourea Synthesis

The most prominent application of this compound is its reaction with primary and secondary amines to form 1-(2-furoyl)thiourea derivatives.[7][9] These compounds are valuable scaffolds in medicinal chemistry, with studies reporting potential antioxidant and enzyme inhibitory activities.[9]

Causality Behind Experimental Choices:

-

Nucleophilic Strength: The lone pair of electrons on the amine nitrogen readily attacks the highly electrophilic isothiocyanate carbon.

-

One-Pot Reaction: This reaction is ideally suited for a one-pot synthesis following the in situ generation of the isothiocyanate. This approach is highly efficient, minimizing transfers and potential yield loss.

-

Reflux Conditions: Heating the reaction mixture (reflux) provides the necessary activation energy to drive the condensation reaction to completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

-

Generate this compound in situ as described in the protocol above (Section 2.2).

-

To the resulting mixture, add a solution of the desired primary or secondary amine (1.0 equivalent) dissolved in anhydrous acetone dropwise.

-

Upon completion of the addition, attach a condenser and heat the reaction mixture to reflux (approx. 56 °C for acetone).

-

Monitor the reaction progress using TLC until the starting amine is consumed (typically 3-5 hours).[7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude thiourea product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-(2-furoyl)thiourea derivative.

Caption: One-pot workflow for 1-(2-furoyl)thiourea synthesis.

Potential in Heterocyclic Chemistry and Bioconjugation

The reactivity profile of this compound extends beyond thiourea formation. The isothiocyanate group is a classic synthon for a vast array of nitrogen- and sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and triazoles.[8] While specific examples for the 2-furoyl derivative require further exploration, the established reactivity of acyl isothiocyanates provides a validated roadmap for synthetic chemists.

Furthermore, the isothiocyanate functional group is renowned for its ability to covalently label proteins. The reaction typically occurs with the ε-amino group of lysine residues under slightly alkaline conditions (pH 9-11) to form a stable thiourea linkage.[10] This suggests that this compound could be developed as a novel labeling reagent, introducing the furan moiety for detection or as a pharmacological handle.

Summary and Future Outlook

This compound is a potent and versatile synthetic intermediate whose value lies in its heightened electrophilicity. The protocols detailed herein, emphasizing an in situ, one-pot approach, represent a robust and efficient methodology for its synthesis and immediate application. Its primary utility as a precursor to 1-(2-furoyl)thiourea derivatives provides a direct route to compounds of interest for biological screening programs, particularly in the search for novel antioxidant and enzyme-inhibiting agents. Future research should focus on expanding its use in cycloaddition reactions to build more complex heterocyclic systems and exploring its potential as a bioconjugation reagent for labeling and modifying biomolecules.

References

- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]

- 2. Furan-2-carbonyl isothiocyanate | C6H3NO2S | CID 2759243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

A-Z Guide to the Synthesis of 2-Furoyl Isothiocyanate from 2-Furoyl Chloride: Mechanism, Protocol, and Characterization

Abstract

2-Furoyl isothiocyanate is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis from 2-furoyl chloride. We delve into the underlying nucleophilic acyl substitution mechanism, present a detailed and field-proven experimental protocol utilizing phase transfer catalysis for enhanced efficiency, and outline the essential analytical techniques for product characterization. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both the theoretical foundation and practical insights required for the successful synthesis and validation of this important intermediate.

Introduction: The Significance of this compound

Acyl isothiocyanates are a class of highly reactive and versatile intermediates in organic synthesis.[1] The presence of two electrophilic centers—the carbonyl carbon and the isothiocyanate carbon—allows for a rich chemistry, particularly in the construction of nitrogen- and sulfur-containing heterocycles.[2] Among these, this compound is of particular interest due to the incorporation of the furan ring, a privileged scaffold found in numerous natural products and pharmaceuticals. Its ability to undergo reactions with a variety of nucleophiles makes it a key starting material for synthesizing complex molecules with potential therapeutic applications.

This guide focuses on a robust and efficient method for preparing this compound from its corresponding acyl chloride, 2-furoyl chloride. We will explore a modern approach that eschews harsh, anhydrous conditions in favor of a milder, more efficient phase transfer-catalyzed reaction.

Reaction Mechanism: A Tale of Two Phases

The conversion of an acyl chloride to an acyl isothiocyanate is a classic example of nucleophilic acyl substitution. The reaction proceeds by the displacement of the chloride ion from 2-furoyl chloride by a thiocyanate anion (SCN⁻).

The Core Challenge: The primary challenge in this synthesis is the mutual insolubility of the reactants. 2-Furoyl chloride is an organic-soluble molecule, while the typical source of the thiocyanate nucleophile, potassium thiocyanate (KSCN), is an inorganic salt soluble in water but not in common organic solvents.

The Solution—Phase Transfer Catalysis (PTC): To overcome this solubility barrier, a phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is employed. The mechanism unfolds as follows:

-

Ion Exchange: In the aqueous phase, the lipophilic cation of the PTC (Q⁺) exchanges its counter-ion (Br⁻) for the thiocyanate anion (SCN⁻) from the KSCN salt.

-

Phase Transfer: The newly formed ion pair [Q⁺SCN⁻] is now sufficiently soluble in the organic phase to migrate across the liquid-liquid interface.

-

Nucleophilic Attack: In the organic phase, the "naked" and highly reactive thiocyanate anion attacks the electrophilic carbonyl carbon of 2-furoyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the stable chloride ion (Cl⁻) as a leaving group and forming the this compound product.

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced chloride ion and migrates back to the aqueous phase, where it can exchange for another thiocyanate ion, thus completing the catalytic cycle.

This PTC approach allows the reaction to proceed smoothly at room temperature with high efficiency, avoiding the need for strictly anhydrous solvents or high temperatures that older methods, such as those using lead thiocyanate, often require.[3]

Experimental Protocol: A Step-by-Step Workflow

This protocol is based on established phase transfer catalysis methods for the synthesis of acyl isothiocyanates.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier | Notes |

| 2-Furoyl Chloride | 130.53 | >98% | e.g., Sigma-Aldrich | Corrosive, handle in fume hood.[4] |

| Potassium Thiocyanate (KSCN) | 97.18 | >99% | e.g., Merck | |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | >98% | e.g., Alfa Aesar | Phase Transfer Catalyst |

| Toluene | 92.14 | Anhydrous | e.g., Fisher Scientific | Reaction Solvent |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | e.g., VWR | Drying Agent |

| Deionized Water | 18.02 | In-house |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

High-vacuum line and distillation apparatus (optional, for purification)

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. 2-Furoyl chloride is corrosive and a lachrymator.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Prepare Solutions:

-

In a 250 mL round-bottom flask, dissolve a specific molar amount of 2-furoyl chloride in an appropriate volume of toluene.

-

In a separate beaker, prepare a concentrated aqueous solution of potassium thiocyanate (e.g., 33% w/v). Use a slight molar excess relative to the 2-furoyl chloride.

-

-

Set Up Reaction:

-

Add the 2-furoyl chloride/toluene solution and a catalytic amount of tetrabutylammonium bromide (TBAB, ~3 mol%) to the reaction flask equipped with a magnetic stir bar.

-

Place the flask in a water bath to maintain room temperature.

-

Fit a dropping funnel to the flask and add the aqueous KSCN solution to it.

-

-

Execute Reaction:

-

Begin vigorous stirring of the toluene solution.

-

Add the aqueous KSCN solution dropwise to the reaction flask over a period of 5-10 minutes.

-

Continue to stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the -NCS stretch).

-

-

Workup and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the aqueous layer with two small portions of toluene.

-

Combine all organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Storage:

-

The resulting crude product, typically a viscous yellow oil, can be purified by vacuum distillation if necessary.

-

The purified this compound should be stored under a nitrogen atmosphere at low temperatures (0-4 °C) as acyl isothiocyanates can slowly decompose over time.

-

Product Characterization: Validating the Synthesis

Confirming the identity and purity of the synthesized this compound is critical. The following spectroscopic methods are essential for its characterization.

-

Infrared (IR) Spectroscopy: This is the most direct method for confirming the formation of the isothiocyanate functionality. The key diagnostic signal is a very strong and sharp absorption band corresponding to the asymmetric stretch of the -N=C=S group, typically appearing between 2000-2200 cm⁻¹.[7] The carbonyl (C=O) stretch will also be present, usually around 1700-1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals characteristic of the 2-substituted furan ring. Typically, three signals in the aromatic region (δ 6.5-8.0 ppm) will be observed, corresponding to the three protons on the furan ring.

-

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. Key signals include the carbonyl carbon (δ ~160-170 ppm) and the highly characteristic isothiocyanate carbon. The isothiocyanate carbon signal can be broad and is typically found in the range of δ 130-150 ppm.[8][9] The four distinct carbons of the furan ring will also be visible.

-

-

Mass Spectrometry (MS): Electron impact (EI-MS) or other soft ionization techniques can be used to confirm the molecular weight of the product (153.16 g/mol ). The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Safety and Handling

2-Furoyl Chloride:

-

Hazards: Causes severe skin burns and eye damage.[4][10] It is a lachrymator (causes tearing) and is harmful if swallowed or inhaled.[11] Reacts with water and moisture, releasing corrosive hydrogen chloride gas.

-

Handling: Always handle in a chemical fume hood.[5] Wear robust PPE, including a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Keep away from water and incompatible materials like strong bases and alcohols.[11]

Potassium Thiocyanate:

-

Hazards: Harmful if swallowed. Contact with acids liberates very toxic hydrogen cyanide (HCN) gas.

-

Handling: Avoid contact with strong acids.

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted 2-furoyl chloride carefully with a suitable alcohol (like isopropanol) under controlled conditions before neutralization and disposal.

Conclusion

The synthesis of this compound from 2-furoyl chloride via phase transfer catalysis represents an efficient, mild, and scalable method for producing this valuable synthetic intermediate. The protocol detailed in this guide, combined with the outlined analytical characterization techniques, provides a reliable framework for researchers in the field of drug discovery and organic synthesis. Adherence to strict safety protocols is paramount for the successful and safe execution of this procedure.

References

- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. lobachemie.com [lobachemie.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds with potential biological activity is paramount. Among the vast arsenal of reagents available to researchers, acyl isothiocyanates stand out as exceptionally versatile and powerful building blocks. This guide focuses on a particularly valuable member of this class: 2-Furoyl isothiocyanate . As a bifunctional molecule, it incorporates the reactive isothiocyanate moiety and a furanoyl group, a heterocyclic motif prevalent in numerous pharmaceuticals and biologically active compounds.

The unique electronic properties of this compound, stemming from the interplay between the electron-withdrawing carbonyl group and the electrophilic isothiocyanate carbon, render it a premier reagent for the construction of complex heterocyclic systems.[1][2] Its ability to react with a wide array of nucleophiles opens direct pathways to libraries of thioureas, triazoles, thiadiazoles, and other scaffolds of significant interest in medicinal and agricultural chemistry.[1][3] This document provides an in-depth exploration of its chemical properties, a field-proven protocol for its synthesis, insights into its reactivity, and its practical application in the synthesis of novel molecular entities.

Chemical Identity and Physicochemical Properties

This compound, systematically named furan-2-carbonyl isothiocyanate, is a reactive organic compound that serves primarily as a synthetic intermediate.[4] Due to its reactivity, it is often generated and used immediately (in situ) rather than being isolated and stored.[1]

Chemical Structure:

Figure 1: Chemical Structure of this compound

The structure features a furan ring connected via a carbonyl group to the nitrogen atom of an isothiocyanate functionality (-N=C=S). This arrangement is critical to its chemical behavior.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 80440-95-5 | [4][5] |

| Molecular Formula | C₆H₃NO₂S | [4][6][7] |

| Molecular Weight | 153.16 g/mol | [4][6][7] |

| Boiling Point | 78 °C | [4] |

| Density | 1.3 g/cm³ | [4] |

Spectroscopic Profile (Predicted)

While comprehensive, peer-reviewed spectra for the isolated compound are not widely published due to its reactive nature, its spectroscopic characteristics can be confidently predicted based on its functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by two very strong and characteristic absorption bands. A sharp, intense peak for the asymmetric N=C=S stretch should appear in the 2100-2000 cm⁻¹ region. A strong carbonyl (C=O) stretching vibration is anticipated around 1680-1700 cm⁻¹. Additional peaks corresponding to the C-O-C and C=C stretching of the furan ring would be observed in the fingerprint region (1600-1000 cm⁻¹).[8]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The most notable signal would be the isothiocyanate carbon (N=C=S ), which is expected to be significantly deshielded, appearing in the range of δ 130-140 ppm.[9] The carbonyl carbon (C =O) would also be downfield, typically around δ 160-170 ppm. The four carbons of the furan ring would appear in the aromatic region (δ 110-150 ppm).

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would clearly show the three protons of the furan ring. These would appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants characteristic of a 2-substituted furan system.

Synthesis, Handling, and Safety

Core Synthesis Protocol: In Situ Generation

The most reliable and common method for preparing this compound is the reaction of 2-furoyl chloride with a thiocyanate salt.[1][10] The following protocol describes an in situ generation, which is the preferred method in our laboratories as it avoids the isolation of the reactive intermediate, improving efficiency and safety.

Rationale: This is a nucleophilic substitution reaction where the thiocyanate ion (SCN⁻) attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.[10] The use of a dry aprotic solvent like acetone is critical to prevent hydrolysis of the highly reactive 2-furoyl chloride and the resulting isothiocyanate.

Materials:

-

2-Furoyl chloride (1.0 eq)[11]

-

Potassium thiocyanate (KSCN) (1.05 eq), dried under vacuum

-

Dry Acetone

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add finely ground and dried potassium thiocyanate (1.05 eq).

-

Solvent Addition: Add dry acetone to the flask under a nitrogen atmosphere to create a suspension.

-

Reactant Addition: Dissolve 2-furoyl chloride (1.0 eq) in a small volume of dry acetone and add it to the dropping funnel.

-

Reaction: Add the 2-furoyl chloride solution dropwise to the stirring suspension of KSCN in acetone at room temperature over 15-20 minutes.

-

Incubation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.[10] The formation of a white precipitate (potassium chloride) will be observed.

-

Confirmation (Optional): The reaction progress can be monitored by taking a small aliquot, filtering it, and analyzing the filtrate by IR spectroscopy, looking for the disappearance of the acyl chloride C=O stretch and the appearance of the strong N=C=S band.

-

Usage: The resulting solution/suspension containing this compound is now ready for direct use in subsequent reactions without isolation.

References

- 1. This compound | 26172-44-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Furan-2-carbonyl isothiocyanate | C6H3NO2S | CID 2759243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. 2-Furoyl chloride 95 527-69-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectral Properties of 2-Furoyl Isothiocyanate

Introduction: The Pivotal Role of 2-Furoyl Isothiocyanate in Synthetic Chemistry

This compound is a key heterocyclic acyl isothiocyanate that serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds, particularly thiourea derivatives. Its importance lies in the unique reactivity conferred by the combination of the furan ring and the electrophilic isothiocyanate group.[1] The furan moiety is a prevalent scaffold in medicinal chemistry, and the isothiocyanate group provides a reactive handle for the introduction of diverse functionalities.

A thorough understanding of the spectral properties of this compound is paramount for researchers in drug discovery and organic synthesis. It allows for in-process monitoring of its formation, confirmation of its identity, and assessment of its purity before its use in subsequent reactions. This guide provides a comprehensive overview of the characteristic spectral signatures of this compound, drawing upon established principles of spectroscopy and data from closely related analogs. While a dedicated, comprehensive spectral analysis of this reactive intermediate is not extensively documented in peer-reviewed literature, this guide synthesizes expected spectral behaviors to provide a reliable reference for researchers. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the characterization of this crucial synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise structural connectivity of this compound. The asymmetry of the 2-substituted furan ring results in a distinct set of signals for each of the three furan protons, and the electronic environment of each carbon atom gives rise to a unique chemical shift in the ¹³C NMR spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the protons on the furan ring. The chemical shifts and coupling patterns are highly predictable based on the electron-withdrawing nature of the furoyl and isothiocyanate groups.

-

H5: This proton, being adjacent to the ring oxygen, is the most deshielded and will appear at the lowest field. It will present as a doublet of doublets due to coupling with H4 and H3.

-

H3: This proton is coupled to both H4 and H5 and will also appear as a doublet of doublets.

-

H4: This proton is coupled to both H3 and H5 and will appear as a doublet of doublets, typically at the most upfield position of the three furan protons.

The expected coupling constants are characteristic of a 2-substituted furan ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5 | ~7.8 - 8.0 | dd | J_H5-H4 ≈ 1.7, J_H5-H3 ≈ 0.8 |

| H3 | ~7.4 - 7.6 | dd | J_H3-H4 ≈ 3.6, J_H3-H5 ≈ 0.8 |

| H4 | ~6.6 - 6.8 | dd | J_H4-H3 ≈ 3.6, J_H4-H5 ≈ 1.7 |

Note: Predicted values are based on analysis of 2-furoyl chloride and related furan derivatives. Actual values may vary depending on the solvent and spectrometer frequency.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. A key feature to note is the signal for the isothiocyanate carbon (-N=C=S), which is often broad and of low intensity due to its quadrupolar relaxation and the dynamics of the isothiocyanate group.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~160 - 165 |

| C2 | ~148 - 152 |

| C5 | ~147 - 150 |

| N=C=S | ~130 - 140 (often broad) |

| C3 | ~120 - 125 |

| C4 | ~112 - 115 |

Note: Predicted values are based on data for 2-furoic acid and general knowledge of isothiocyanate chemical shifts.[5]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The use of a solvent free of residual water is critical due to the reactivity of the isothiocyanate group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition of ¹H NMR Spectrum:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the isothiocyanate carbon.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups in this compound, namely the isothiocyanate (-N=C=S) and the carbonyl (C=O) groups.

The most characteristic absorption in the IR spectrum is the strong and sharp band corresponding to the asymmetric stretching vibration of the isothiocyanate group, which typically appears in the region of 2000-2200 cm⁻¹.[1] The carbonyl stretching vibration of the furoyl group will also be prominent, appearing as a strong absorption band.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3150 | Medium | C-H stretching (furan ring) |

| ~2000 - 2200 | Strong, Sharp | Asymmetric N=C=S stretching |

| ~1680 - 1720 | Strong | C=O stretching (aroyl ketone) |

| ~1550 - 1600 | Medium | C=C stretching (furan ring) |

| ~1450 - 1500 | Medium | C-C stretching (furan ring) |

| ~1300 - 1400 | Medium | In-plane C-H bending |

| ~950 - 1050 | Medium | Ring breathing (furan) |

| ~750 - 850 | Strong | Out-of-plane C-H bending |

Note: Predicted values are based on general isothiocyanate and 2-furoyl chloride spectral data.[1][6]

Experimental Protocol for FT-IR Analysis

-

Sample Preparation (ATR):

-

Place a small drop of the neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the ATR crystal.

-

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the furan ring and the carbonyl group in this compound is expected to give rise to distinct absorption bands in the ultraviolet region. The isothiocyanate group itself also contributes to the electronic absorption.

Aromatic isothiocyanates typically display a characteristic absorption band in the 300-320 nm region, attributed to n-π* transitions of the conjugated system.[1]

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~250 - 270 | High | π → π |

| ~300 - 320 | Low to Medium | n → π |

Note: The exact λ_max and molar absorptivity values are highly dependent on the solvent used.

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., acetonitrile, methanol, or cyclohexane).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max for optimal accuracy.

-

Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum over a range of approximately 200-400 nm.

-

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent and subtract it from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation pattern.

The molecular ion peak (M⁺) should be readily observable, and its mass-to-charge ratio (m/z) will confirm the molecular formula (C₆H₃NO₂S). The fragmentation pattern will be influenced by the stability of the furan ring and the lability of the isothiocyanate group.

Expected Fragmentation Pathways:

-

Loss of CO: A common fragmentation for furoyl derivatives is the loss of a neutral carbon monoxide molecule, leading to a furan-isothiocyanate radical cation.

-

Formation of the Furoyl Cation: Cleavage of the C-N bond can lead to the formation of the stable 2-furoyl cation.

-

Loss of the Isothiocyanate Group: Fragmentation can also involve the loss of the entire isothiocyanate group.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 153 | [M]⁺ |

| 125 | [M - CO]⁺ |

| 95 | [C₄H₃O-C=O]⁺ |

| 67 | [C₄H₃O]⁺ |

| 58 | [NCS]⁺ |

Experimental Protocol for Mass Spectrometry Analysis

-

Ionization Method: Electron Ionization (EI) is a suitable method for this relatively small and volatile molecule. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Visualizing the Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and a typical workflow for its synthesis and characterization.

Caption: Molecular structure of this compound.

Caption: Synthesis and characterization workflow.

Conclusion

The spectral properties of this compound are a direct reflection of its molecular structure and functional group composition. By leveraging a combination of NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently identify and characterize this important synthetic intermediate. The predicted spectral data and experimental protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling efficient and accurate progression of their research endeavors.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational NMR Prediction: A Microreview [corinwagen.github.io]

The Furoyl Moiety: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Biological Potential of Furoyl-Containing Compounds

Introduction: The Enduring Significance of the Furan Ring in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in the architecture of biologically active molecules.[1] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold" in drug discovery. The incorporation of a furoyl group (furan-2-carbonyl) into a molecular framework can significantly influence its physicochemical properties and biological activity.[1][2] This guide provides a comprehensive technical overview of the diverse biological potential of furoyl-containing compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies, mechanisms of action, and key therapeutic applications of this versatile chemical entity.

The furoyl moiety is often introduced into molecules using 2-furoyl chloride, a highly reactive acylating agent, which serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3] The versatility of the furan nucleus allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[4][5] This guide will explore the significant strides made in harnessing the furoyl scaffold to develop novel agents with anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Furoyl-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines through diverse mechanisms of action.[6][7][8]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A significant body of research highlights the ability of furoyl derivatives to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells. For instance, a synthetic chalcone, 2'-furoyloxy-4-methoxychalcone (FMC), demonstrated potent cytotoxicity against human leukemia cells with IC50 values in the sub-micromolar range.[7] Mechanistic studies revealed that FMC induces cell cycle arrest at the G2/M phase, promotes the release of mitochondrial cytochrome c, and activates caspases, ultimately leading to apoptosis.[7] Furthermore, this compound was found to inhibit tubulin polymerization in vitro, suggesting a multimodal mechanism of action.[7]

Other studies on novel furan derivatives have shown that their antiproliferative activity may be mediated by the suppression of key signaling pathways such as PI3K/Akt and Wnt/β-catenin.[9][10] Ruthenium-arene complexes incorporating furoylthiourea ligands have also demonstrated significant toxicity towards cancer cells by promoting apoptosis and cell cycle arrest.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of furoyl-containing compounds is often dictated by the nature and position of substituents on both the furan ring and the associated molecular framework. In a series of chalcone derivatives, the presence of a furoyl substituent linked by an ester or an amide group at the 2'-position of the A ring significantly enhanced cytotoxicity against leukemia and melanoma cell lines.[7] The substitution pattern on the B ring of the chalcone skeleton also plays a crucial role in modulating the anticancer activity.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of furoyl-containing compounds on cancer cell lines.[8][11]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, SW620, U-937) in a 96-well plate at a density of 4 x 10⁴ cells/well in 50 µL of complete culture medium.[8]

-

Compound Treatment: After 4 hours of incubation to allow for cell attachment, add 50 µL of fresh medium containing various concentrations of the test compound to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 0.1 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Defense

Furoyl derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[12][13][14] This is particularly relevant in the face of growing antimicrobial resistance.

Mechanism of Action: Targeting Microbial Growth and Enzymes

The antimicrobial effects of furoyl-containing compounds are often attributed to their ability to selectively inhibit microbial growth and interfere with essential enzymatic processes.[15][16] Hydrazone derivatives incorporating a furoyl moiety have shown notable antibacterial and antifungal activities.[13][17] For example, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide has displayed activity against Staphylococcus aureus comparable to the antibiotic ceftriaxone.[13] The antimicrobial action of these compounds can be attributed to their ability to disrupt cell membrane integrity, inhibit protein synthesis, or interfere with DNA replication.[18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of furoyl derivatives is highly dependent on their chemical structure. For instance, in a series of 5-substituted-2-furoyl diacylhydrazide derivatives, the length of the aliphatic chain and the nature of the substituent on the phenyl ring were found to have a significant impact on their antifungal and antitumor activities.[12] The presence of electron-withdrawing groups, such as nitro or chloro groups, on the furoyl-containing scaffold can enhance antimicrobial potency.[12][17]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Furoyl-containing compounds have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new therapies for inflammatory disorders.[15][16][19]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of furan derivatives are mediated through various mechanisms, including the suppression of pro-inflammatory mediators and the modulation of key signaling pathways.[16][18] These compounds have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key players in the inflammatory response.[16][18] Furthermore, some furan derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[20] The regulation of signaling pathways such as MAPK and NF-κB is another important mechanism by which these compounds can control inflammation.[16]

Experimental Protocol: Griess Assay for Nitric Oxide Determination

This protocol is used to measure the production of nitric oxide (NO) by cells, a key indicator of inflammation.

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

-

Reaction: Mix the cell supernatant with the Griess reagent and incubate in the dark at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Enzyme Inhibition: A Targeted Approach to Disease

The furoyl scaffold is a key feature in a number of compounds designed to inhibit specific enzymes, offering a targeted approach to treating various diseases.[21][22][23]

Cholinesterase and Monoamine Oxidase Inhibition

Furo[3,2-c]coumarins have been investigated as inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurodegenerative disorders like Alzheimer's disease.[21] Some of these compounds have shown inhibitory activity in the low micromolar range.[21]

Urease Inhibition

Furoyl-containing chalcones and thiourea derivatives have been identified as potent inhibitors of the urease enzyme.[22][23] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibitory activity of these compounds is influenced by the substitution pattern on the aromatic rings.[23]

VEGFR-2 Inhibition